molecular formula C23H13FN2O3 B2801850 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896854-07-2

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2801850
CAS No.: 896854-07-2
M. Wt: 384.366
InChI Key: RVBDVNARGIPDDA-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic molecule featuring a fused chromeno-pyrimidine-dione core. Its structure includes:

  • A phenyl group at position 3, contributing to hydrophobicity and π-π stacking interactions.
  • A dione moiety (positions 4 and 5) that may participate in hydrogen bonding or metal coordination.

While explicit data for this compound (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs (e.g., ) suggest a molecular formula of C23H13FN2O3 (approximate molecular mass: 384.36 g/mol).

Properties

IUPAC Name

2-(2-fluorophenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13FN2O3/c24-17-12-6-4-10-15(17)21-25-22-19(20(27)16-11-5-7-13-18(16)29-22)23(28)26(21)14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBDVNARGIPDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with 2-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to form the chromeno-pyrimidine core. The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione with structurally related compounds, focusing on substituent effects, molecular properties, and inferred biological implications:

Compound Name Substituents (Position) Molecular Formula Molecular Mass (g/mol) Key Structural/Functional Differences Potential Implications
Target Compound 2-(2-fluorophenyl), 3-phenyl C23H13FN2O3 ~384.36 Ortho-fluorine enhances steric/electronic effects Improved binding specificity; moderate solubility due to phenyl groups
2,3-Diphenyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione () 2-phenyl, 3-phenyl C23H14N2O3 366.38 No fluorine; symmetric diphenyl structure Higher hydrophobicity; potential for stronger π-π interactions
2-(3-Nitrophenyl)-3-(2-phenylethyl)-... () 3-nitrophenyl, 3-(2-phenylethyl) - - Nitro group (strong electron-withdrawing); flexible chain Increased reactivity but reduced solubility; possible cytotoxicity
3-Butyl-7-chloro-2-(4-fluorophenyl)-... () 4-fluorophenyl, 3-butyl, 7-chloro - - Para-fluorine; alkyl chain; chlorine atom Enhanced lipophilicity; potential for halogen bonding; altered metabolic stability
8-Methoxy-2,3-diphenylchromeno[2,3-d]pyrimidine-4,5-dione () 2-phenyl, 3-phenyl, 8-methoxy - - Methoxy group at position 8 Improved solubility due to methoxy; altered planarity and hydrogen bonding
2-(2-Fluorophenyl)-3-(2-methoxyethyl)-... () 2-(2-fluorophenyl), 3-(2-methoxyethyl) - - Methoxyethyl chain instead of phenyl Reduced steric hindrance; increased solubility and flexibility

Key Observations:

Nitro groups () introduce stronger electron-withdrawing effects than fluorine, which could enhance reactivity but reduce metabolic stability.

Solubility and Hydrophobicity :

  • Phenyl groups (e.g., , target compound) increase hydrophobicity, whereas methoxy or alkyl chains () improve solubility.

Biological Activity :

  • Fluorinated analogs (target compound, ) are often explored for enzyme inhibition (e.g., tyrosinase, kinases) due to fluorine’s electronegativity .
  • Chlorine substituents () may enhance halogen bonding in target interactions .

Biological Activity

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. Its unique structure, featuring a fluorophenyl group and a phenyl group attached to a chromeno framework, suggests potential biological activities that warrant investigation. This article reviews existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyDetails
Molecular Formula C20H14F N2O4
Molecular Weight 364.33 g/mol
IUPAC Name This compound

The presence of the pyrimidine ring enhances its potential for biological activity, making it an interesting subject for medicinal chemistry research .

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Condensation Reactions : Utilizing 2-amino-3-cyano-4H-chromenes with formamidine acetate.
  • Cyclization : Followed by cyclization and condensation to form the chromeno-pyrimidine structure.

These methods have been optimized for yield and purity in various studies .

Antimicrobial Activity

Research has indicated that derivatives of chromeno-pyrimidines exhibit significant antimicrobial properties. For instance:

  • Compounds derived from this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Specific derivatives demonstrated notable antibacterial activity attributed to structural modifications that enhance their interaction with microbial targets .

Antioxidant Activity

Chromeno-pyrimidine derivatives have also been evaluated for their antioxidant potential:

  • Studies reveal that certain analogues exhibit strong DPPH scavenging activity, indicating their ability to neutralize free radicals.
  • The incorporation of electron-withdrawing groups (like halides) significantly improves antioxidant capacity .

Anti-inflammatory Potential

Preliminary investigations suggest that chromeno-pyrimidinediones may act as NF-κB inhibitors:

  • This mechanism could be beneficial in treating inflammation-related conditions and autoimmune diseases.
  • Further research is necessary to elucidate the specific pathways involved in their anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • A series of chromeno-pyrimidine derivatives were synthesized and tested against bacterial pathogens.
    • Results indicated that specific compounds exhibited significant antibacterial effects compared to standard antibiotics.
  • Antioxidant Evaluation :
    • A comparative analysis of DPPH scavenging activities among various chromene derivatives highlighted the superior antioxidant properties of compounds with halogen substitutions.
    • These findings suggest potential applications in developing nutraceuticals or pharmaceuticals targeting oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

The synthesis typically involves multi-step heterocyclization reactions. A common approach is microwave-assisted cyclization of O-acetyl salicylic acid derivatives with nitriles or malononitrile under basic conditions, followed by acidification to yield the chromeno-pyrimidine core. Solvent selection (e.g., ethanol, acetonitrile) and temperature control (reflux or microwave irradiation) are critical for optimizing yield (70–85%) and purity .

Q. Which characterization techniques are essential for verifying the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as seen in structurally analogous pyrimidine derivatives .

Q. How is the biological activity of this compound typically screened in preliminary studies?

Initial screens focus on kinase inhibition assays (e.g., CDK5, GSK3α/β) due to the compound’s structural similarity to kinase inhibitors. Protocols involve in vitro enzymatic assays with ATP analogs, monitoring phosphorylation rates via fluorescence or radiometric methods. Positive controls (e.g., staurosporine) and IC₅₀ calculations are standard .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility in coupling reactions, while ethanol/water mixtures are preferred for cyclization steps to prevent decomposition. The compound is sensitive to prolonged heating (>100°C); microwave-assisted synthesis (50–80°C, 30–60 min) improves efficiency and reduces side products .

Q. How do substituents (e.g., 2-fluorophenyl) influence its reactivity?

Electron-withdrawing groups like fluorine increase electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions. Steric effects from the phenyl group may hinder reactions at the C-5 position, necessitating catalysts (e.g., Pd/Cu for cross-couplings) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound?

Density Functional Theory (DFT) predicts reaction pathways and transition states, guiding solvent/catalyst selection. Molecular docking (AutoDock, Schrödinger) identifies potential kinase-binding interactions. ICReDD’s reaction path search algorithms integrate quantum mechanics and machine learning to prioritize high-yield routes .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies (e.g., varying IC₅₀ values for CDK5 vs. GSK3β) may arise from assay conditions (ATP concentration, pH). Validate results via orthogonal assays (SPR, thermal shift) and structural analogs. Meta-analysis of substituent effects (e.g., fluorophenyl vs. chlorophenyl) clarifies structure-activity relationships .

Q. How do crystallographic studies inform modifications to enhance selectivity?

X-ray structures of kinase-inhibitor complexes reveal key hydrogen bonds (e.g., pyrimidine N-1 with kinase backbone). Modifying the 3-phenyl group to introduce hydrophilic moieties (e.g., -OH) can improve water solubility and reduce off-target binding .

Q. What advanced kinetic models apply to its reaction mechanisms?

Pseudo-first-order kinetics model microwave-assisted cyclization, with Arrhenius plots determining activation energy (Eₐ). For enzymatic inhibition, competitive/non-competitive models (Lineweaver-Burk plots) differentiate binding modes .

Q. How can AI-driven platforms accelerate derivative screening?

Generative adversarial networks (GANs) design novel analogs by training on kinase inhibition datasets. COMSOL Multiphysics simulations coupled with AI predict reaction outcomes under varying pressures/temperatures, reducing experimental iterations .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting bioactivity data using dose-response curves and replicate experiments (n ≥ 3).
  • Experimental Design : Use DoE (Design of Experiments) to optimize solvent/catalyst ratios and reaction times .
  • Safety : Fluorinated intermediates may generate toxic byproducts (e.g., HF); conduct reactions in sealed systems with scrubbers.

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